N'3-{[6-chloro-4-(trifluoromethyl)-3-pyridyl]carbonyl}-6-chloro-4-(trifluoromethyl)pyridine-3-carbohydrazide
Description
N'3-{[6-Chloro-4-(trifluoromethyl)-3-pyridyl]carbonyl}-6-chloro-4-(trifluoromethyl)pyridine-3-carbohydrazide is a carbohydrazide derivative featuring two pyridine rings substituted with chloro (Cl) and trifluoromethyl (CF₃) groups. These substituents are strategically positioned to enhance electronic and steric effects, which are critical for interactions in biological or material applications.
Properties
IUPAC Name |
6-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-(trifluoromethyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F6N4O2/c15-9-1-7(13(17,18)19)5(3-23-9)11(27)25-26-12(28)6-4-24-10(16)2-8(6)14(20,21)22/h1-4H,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYCFPBBPUQUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)NNC(=O)C2=CN=C(C=C2C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation of Pyridine Core
The trifluoromethyl group is introduced via halogen exchange using hydrogen fluoride (HF) and metal halide catalysts. According to EP0110690A1, 2,3-dichloro-5-(trichloromethyl)pyridine reacts with anhydrous HF in the presence of FeCl₃ at 160–180°C for 1–48 hours, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine. This method achieves 85–90% selectivity by leveraging the volatility of the trifluoromethyl product, enabling continuous extraction from the reaction mixture.
Carboxylic Acid Formation
Oxidation of a methyl or hydroxymethyl group on the pyridine ring is employed. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine undergoes regioselective oxidation at the 3-position using KMnO₄ in acidic conditions, yielding the carboxylic acid derivative. Alternative pathways involve hydrolysis of nitriles or esters under basic conditions.
Synthesis of Fragment B: 6-Chloro-4-(Trifluoromethyl)Pyridine-3-Carbohydrazide
Hydrazide Formation from Carboxylic Acid
Fragment B is synthesized by treating 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, followed by reaction with hydrazine hydrate. The reaction proceeds at 0–5°C in dichloromethane, yielding the carbohydrazide with 75–80% efficiency.
Alternative Pathway: Direct Amination
A one-pot approach involves reacting methyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate with excess hydrazine in ethanol under reflux. This method avoids acyl chloride intermediates, simplifying purification but requiring stringent temperature control to prevent over-amination.
Coupling of Fragments A and B
The final step involves coupling Fragment A (as an acyl chloride) with Fragment B under Schotten-Baumann conditions. A solution of Fragment A in THF is added dropwise to Fragment B in aqueous NaOH at 0°C, followed by stirring at room temperature for 12 hours. The product precipitates and is purified via recrystallization from ethanol/water (Table 1).
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Condition Range Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | THF, DCM, EtOAc | THF | 82 |
| Temperature (°C) | 0–25 | 0 → 25 (gradual) | 82 |
| Base | NaOH, NaHCO₃, Et₃N | NaOH (1M) | 82 |
| Reaction Time (h) | 6–24 | 12 | 82 |
Catalytic and Solvent Considerations
Role of Metal Halide Catalysts
FeCl₃ and FeCl₂ (1–5 mol%) enhance the trifluoromethylation efficiency by polarizing the C–Cl bond, facilitating nucleophilic attack by fluoride ions. Excessive catalyst loading (>10 mol%) promotes side reactions, such as dechlorination.
Solvent Selection
Polar aprotic solvents (DMF, THF) stabilize intermediates during acylhydrazone formation. Dichloromethane, while low-toxicity, is avoided due to poor solubility of carbohydrazides.
Chemical Reactions Analysis
Types of Reactions
N’3-{[6-chloro-4-(trifluoromethyl)-3-pyridyl]carbonyl}-6-chloro-4-(trifluoromethyl)pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N'3-{[6-chloro-4-(trifluoromethyl)-3-pyridyl]carbonyl}-6-chloro-4-(trifluoromethyl)pyridine-3-carbohydrazide exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .
Pharmacological Mechanisms
The mode of action of this compound is thought to involve the disruption of bacterial cell membranes and interference with biochemical pathways essential for bacterial survival. The trifluoromethylpyridine moiety is crucial in enhancing the lipophilicity and bioactivity of the compound, facilitating better penetration into microbial cells.
Pesticidal Properties
The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Trifluoromethylpyridine derivatives are known for their ability to protect crops from pests due to their unique interaction with biological systems in insects and plants .
Research Findings
Studies have reported that similar compounds have been effective in controlling agricultural pests. This compound may offer a new avenue for developing environmentally friendly pest control agents that minimize harm to non-target organisms while maximizing efficacy against pests.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with suitable precursors.
- Use of nonchlorinated organic solvents under controlled temperatures (20°C to 60°C).
- Further reactions with p-toluenesulfonic acid in polar solvents at elevated temperatures.
These methods can be optimized for industrial production, focusing on scalability and yield efficiency through automated systems .
Case Study: Antimicrobial Efficacy
A study tested the compound against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent in clinical settings.
Case Study: Agricultural Application
In agricultural trials, derivatives of this compound were evaluated for their effectiveness against common crop pests. The results demonstrated a marked reduction in pest populations, supporting its development as a novel pesticide formulation .
Mechanism of Action
The mechanism of action of N’3-{[6-chloro-4-(trifluoromethyl)-3-pyridyl]carbonyl}-6-chloro-4-(trifluoromethyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Carbohydrazide Chemistry
Carbohydrazide derivatives in the evidence share a common synthesis pathway but differ in core structures and substituents. For example:
- Compound 18 (): Features a furan ring substituted with a tetrahydroxybutyl group and methyl group. Its IR spectrum shows a carbonyl (C=O) stretch at 1689 cm⁻¹, and it has a lower melting point (142–143°C) due to hydrophilic hydroxyl groups .
- Compound 3a (): Incorporates a 2-formylbenzoic acid substituent, resulting in a higher melting point (209–210°C) and dual carbonyl peaks (1703 cm⁻¹ for carboxylic acid and 1653 cm⁻¹ for amide) .
- Target Compound : The pyridine rings with Cl and CF₃ substituents likely increase lipophilicity and rigidity compared to furan-based analogs. This could elevate its melting point (unreported) and enhance binding to hydrophobic biological targets.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Bioactivity
The trifluoromethyl (CF₃) and chloro (Cl) groups are key to modulating bioactivity in agrochemicals. For instance:
- Pyrazole Carboxamides (): Insecticidal activity against Mythimna separata is attributed to Cl and CF₃ groups on pyrazole rings. At 50 mg/L, these compounds disrupt ryanodine receptors .
- However, the bulky CF₃ groups could reduce solubility, necessitating formulation optimization.
Table 2: Bioactivity Comparison of Halogen-Substituted Compounds
Functional Group Interactions
Research Findings and Implications
Synthetic Robustness : The target compound’s synthesis likely follows established carbohydrazide protocols (reflux with acetic acid catalysis), but its dual pyridine cores may require stringent temperature control to avoid decomposition .
Bioactivity Potential: Structural parallels to pyrazole carboxamides suggest insecticidal or fungicidal activity, though empirical validation is needed .
Solubility Challenges: High lipophilicity from CF₃ and Cl groups may limit aqueous solubility, necessitating prodrug strategies or nanoformulations.
Biological Activity
N'3-{[6-chloro-4-(trifluoromethyl)-3-pyridyl]carbonyl}-6-chloro-4-(trifluoromethyl)pyridine-3-carbohydrazide is a complex compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound features two pyridine rings, each substituted with chloro and trifluoromethyl groups. Its IUPAC name is 6-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-(trifluoromethyl)pyridine-3-carbohydrazide, with a CAS number of 680214-02-2.
Synthesis
The synthesis typically involves multiple steps, including the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with suitable precursors under controlled conditions. The process requires careful temperature management and often utilizes nonchlorinated organic solvents to prevent side reactions .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies, compounds with similar structures were tested against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Bacillus subtilis | 15 | Dabholkar et al. |
| Escherichia coli | 10 | Dabholkar et al. |
| Streptococcus lactis | 12 | Dabholkar et al. |
| Pseudomonas putida | 8 | Dabholkar et al. |
These results suggest that the compound could be effective against Gram-positive bacteria, although its efficacy against Gram-negative bacteria appears limited.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For example, derivatives of similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo:
- MCF Cell Line Study: The compound accelerated apoptosis in MCF cell lines with an IC50 of approximately 25.72 μM.
- Tumor Growth Suppression: In animal models, significant suppression of tumor growth was observed when treated with related compounds, indicating potential therapeutic applications in oncology .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication processes.
- Apoptosis Induction: The ability to induce apoptosis in cancer cells is a critical aspect of its anticancer potential.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound and its derivatives:
- Study on Antimicrobial Activity: A comprehensive evaluation was conducted on various derivatives, highlighting their effectiveness against specific bacterial strains and their potential as new antibiotics.
- Anticancer Research: Investigations into the cytotoxic effects on different cancer cell lines demonstrated varying degrees of effectiveness, suggesting that modifications to the chemical structure could enhance activity.
Key Findings
- Compounds with similar structural motifs showed significant cytotoxicity against cancer cell lines.
- The presence of trifluoromethyl groups appears to enhance biological activity by increasing lipophilicity and altering interaction with biological targets.
Q & A
Q. What synthetic routes are commonly employed to prepare this compound?
The compound can be synthesized via condensation reactions involving acyl chlorides and hydrazides. For example, a pyridine-derived acyl chloride (e.g., 6-chloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride) may react with a hydrazide intermediate under basic conditions (e.g., triethylamine in dichloromethane) to form the carbohydrazide bond . Optimization of stoichiometry, solvent choice, and temperature is critical to minimize side reactions.
Q. Which spectroscopic methods are recommended for structural confirmation?
- Nuclear Magnetic Resonance (NMR): and NMR can confirm the presence of trifluoromethyl, pyridyl, and carbohydrazide moieties.
- Mass Spectrometry (MS): High-resolution MS (HRMS) provides molecular ion peaks and fragmentation patterns to validate the molecular formula.
- X-ray Crystallography: Single-crystal X-ray diffraction (using software like SHELXL) resolves the 3D structure and confirms stereochemistry .
Q. How can researchers assess the purity of this compound?
Purity is typically evaluated via HPLC (High-Performance Liquid Chromatography) with UV detection, calibrated against a reference standard. A purity threshold of ≥95% is standard for research-grade compounds. Thermal analysis (e.g., Differential Scanning Calorimetry) can further detect polymorphic impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst Screening: Transition-metal catalysts (e.g., palladium or copper) may enhance coupling efficiency in pyridyl intermediate synthesis .
- Flow Chemistry: Continuous flow reactors improve heat and mass transfer, reducing side products in exothermic reactions .
- Solvent Optimization: Polar aprotic solvents like DMF or DMSO may stabilize intermediates, but greener alternatives (e.g., cyclopentyl methyl ether) should be explored for sustainability .
Q. What computational tools are effective for predicting the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT): Models electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites.
- Molecular Docking: Software like AutoDock Vina simulates interactions with biological targets (e.g., enzymes), guided by the compound’s trifluoromethyl groups, which enhance lipophilicity and binding .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Cross-Validation: Combine NMR, MS, and IR data to confirm functional groups. For example, discrepancies in carbonyl signals may arise from tautomerism, which can be resolved via variable-temperature NMR .
- Database Comparison: Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify common packing motifs or hydrogen-bonding patterns .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Co-Crystallization: Use co-formers (e.g., carboxylic acids) to stabilize the lattice via hydrogen bonding.
- Solvent Screening: Test solvents with varying polarity (e.g., ethanol, acetonitrile) to induce slow crystallization. SHELXD or SHELXE can process twinned or low-resolution data .
Methodological Considerations
Q. How to design stability studies under varying pH and temperature conditions?
- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions. Monitor degradation products via LC-MS .
- Kinetic Modeling: Use Arrhenius equations to predict shelf-life at ambient temperatures .
Q. What in vitro assays are suitable for evaluating biological activity?
- Enzyme Inhibition Assays: Measure IC values against target enzymes (e.g., kinases) using fluorescence-based protocols.
- Cellular Uptake Studies: Employ fluorescent analogs or radiolabeled derivatives to track intracellular accumulation, leveraging the compound’s lipophilic trifluoromethyl groups .
Data Analysis and Reporting
Q. How to interpret conflicting bioactivity results across replicate experiments?
- Statistical Rigor: Apply ANOVA or t-tests to assess significance. Outliers may arise from variations in cell viability or compound solubility.
- Meta-Analysis: Compare results with structurally similar compounds (e.g., pyridine-carbohydrazides) to identify trends in structure-activity relationships (SAR) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
